![molecular formula C18H24Cl2N2 B14611783 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole CAS No. 61019-66-7](/img/structure/B14611783.png)
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a nonyl chain, which is further connected to an imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole typically involves the alkylation of 2,4-dichlorophenyl imidazole with a nonyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and nitration reactions can occur on the aromatic ring using reagents like chlorine (Cl2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4
Substitution: Cl2, HNO3
Major Products Formed:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and leading to the compound’s biological effects.
相似化合物的比较
- 1-(2,4-Dichlorophenyl)-1-nonanol
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol
Comparison: 1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole is unique due to its specific structural features, such as the nonyl chain and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
属性
CAS 编号 |
61019-66-7 |
|---|---|
分子式 |
C18H24Cl2N2 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
1-[1-(2,4-dichlorophenyl)nonyl]imidazole |
InChI |
InChI=1S/C18H24Cl2N2/c1-2-3-4-5-6-7-8-18(22-12-11-21-14-22)16-10-9-15(19)13-17(16)20/h9-14,18H,2-8H2,1H3 |
InChI 键 |
UHQOTVAKIUAKLC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


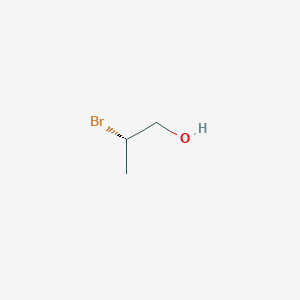

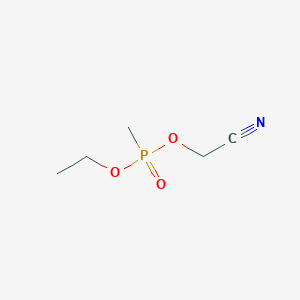
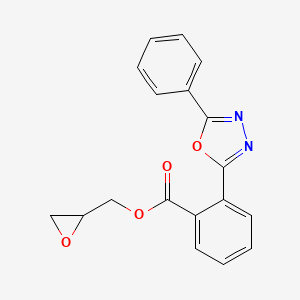
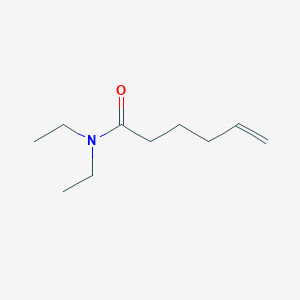
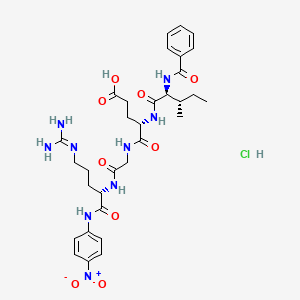
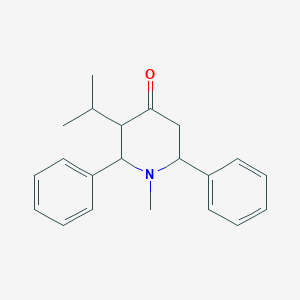
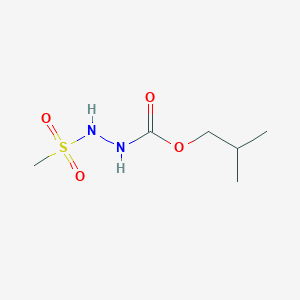


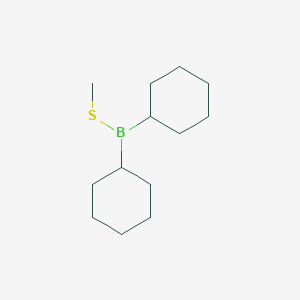

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)
